3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole

CAS No.: 869901-13-3

Cat. No.: VC2464813

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869901-13-3 |

|---|---|

| Molecular Formula | C11H11ClN2 |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | 3-(chloromethyl)-1-methyl-5-phenylpyrazole |

| Standard InChI | InChI=1S/C11H11ClN2/c1-14-11(7-10(8-12)13-14)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |

| Standard InChI Key | KAZKAWDJSYXNGK-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)CCl)C2=CC=CC=C2 |

| Canonical SMILES | CN1C(=CC(=N1)CCl)C2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Chemical Identity and Structure

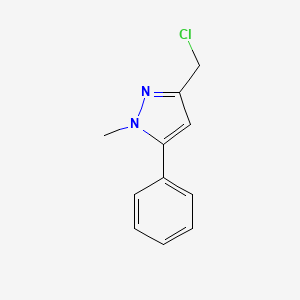

3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole is characterized by its unique molecular structure, consisting of a pyrazole core with specific substituents. The compound features a phenyl group at the 5-position, a methyl group at the 1-position (attached to one of the nitrogen atoms), and a chloromethyl group at the 3-position of the pyrazole ring. This arrangement of functional groups contributes to the compound's chemical behavior and reactivity profile .

The compound is formally identified by several key parameters:

-

CAS Registry Number: 869901-13-3

-

Molecular Formula: C11H11ClN2

-

Molecular Weight: 206.67 g/mol

-

Chemical Name: 3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole

The structural representation can be described by the SMILES notation: CN1C(=CC(=N1)CCl)C2=CC=CC=C2, which provides a standardized way to represent the molecular structure in a linear format .

Chemical Reactivity

The chemical reactivity of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole is largely influenced by its functional groups. The chloromethyl group (-CH2Cl) at the 3-position is particularly significant as it represents a reactive center that can participate in various chemical transformations:

-

Nucleophilic substitution reactions: The chloromethyl group can undergo SN2 reactions with various nucleophiles, making it valuable for further derivatization.

-

Alkylation reactions: The compound can potentially serve as an alkylating agent in organic synthesis.

-

Cross-coupling reactions: The aromatic phenyl ring may participate in various coupling reactions, expanding the synthetic utility of this compound.

The pyrazole core itself contributes to the compound's chemical behavior, with the nitrogen atoms potentially serving as hydrogen bond acceptors and the heterocyclic system participating in various interactions with biological targets or catalytic systems.

Structural Comparison with Related Compounds

Comparison with Other Pyrazole Derivatives

To better understand the unique aspects of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, it is instructive to compare its structure with related pyrazole compounds identified in the search results:

This comparison highlights how subtle differences in substitution patterns can significantly impact the properties and potential applications of pyrazole derivatives. The presence of the chloromethyl group in 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, in particular, introduces a reactive center that distinguishes it from many other pyrazole derivatives and contributes to its unique chemical behavior.

Structure-Activity Relationships

The structural features of 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole can be analyzed in terms of potential structure-activity relationships:

Understanding these structure-activity relationships can guide the development of derivatives with optimized properties for specific applications, particularly in the context of drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume